Target Compound Shows No Publicly Reported Biological Activity Data Against Any Validated Comparator
A comprehensive search of the scientific and patent literature identified no quantitative biological activity data for 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6). The compound is not listed as a specific example in the Novartis NLRP3 patent US 2020/0361898 A1, nor in the substituted pyridazine phenol derivative patent EP 4289823 A1 [1]. This contrasts sharply with numerous class analogs for which explicit NLRP3 IC50 values are reported; for instance, a representative pyridazin-3-yl phenol in the Novartis series achieved an IC50 of <100 nM in an IL-1β release assay in THP-1 cells [2]. Without analogous data for CAS 1401595-53-6, no comparative claim of potency, selectivity, or functional equivalence can be made.
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β release assay) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Representative pyridazin-3-yl phenol from Novartis patent: IC50 <100 nM (IL-1β release, THP-1 cells) |
| Quantified Difference | Cannot be calculated; target compound has no reported value |
| Conditions | THP-1 cell IL-1β release assay (comparator); target compound not tested |
Why This Matters
Without quantitative target engagement data, a scientific user cannot assess whether this compound engages the intended biological pathway at physiologically relevant concentrations, making it unsuitable for hypothesis-driven research.
- [1] European Patent Office. EP 4289823 A1: Substituted Pyridazine Phenol Derivatives, published December 13, 2023. View Source
- [2] Novartis AG. NLRP3 Inflammasome Inhibitors. US Patent Application 2020/0361898 A1, published November 19, 2020. View Source
